3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride
Description
3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine hydrochloride is a fluorinated indene derivative with the molecular formula C₉H₉F₂N·HCl and a molecular weight of 198.64 g/mol (including HCl). Its structure features a bicyclic indene core substituted with two fluorine atoms at the 3,3-positions and two methyl groups at the 2,2-positions, with an amine group at position 1 . Key properties include:
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c1-10(2)9(14)7-5-3-4-6-8(7)11(10,12)13;/h3-6,9H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMNPIPWBMYEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C1(F)F)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the fluorination of an indene derivative, followed by the introduction of the amine group and subsequent formation of the hydrochloride salt. The reaction conditions often involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and amination reagents like ammonia or primary amines. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of dihydroinden-1-amine hydrochlorides , which share a bicyclic indene backbone with substituents influencing electronic, steric, and physicochemical properties. Below is a systematic comparison with analogs (Table 1):
Table 1: Comparison of Structural Analogs
Impact of Substituent Position and Type
Fluorine Substitution
- 5,7-Difluoro (CAS 1286734-90-4): Fluorine atoms on the aromatic ring increase polarity and may alter π-π stacking interactions in biological targets .
- Single Fluorine (e.g., 4-Fluoro): Reduces steric bulk but offers moderate electronic effects compared to di-substituted derivatives .
Methyl and Chlorine Substitution
- 4-Chloro-2-methyl (CAS 1384268-58-9): Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability relative to fluorine-substituted compounds .
Backbone Variations
- Non-Cyclic Analog (3,3-Difluoro-2,2-dimethylpropan-1-amine hydrochloride): The absence of the indene ring reduces rigidity, which could impact binding affinity in target proteins .
Chirality and Stereochemical Effects
The (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 731859-02-2) demonstrates how stereochemistry influences specificity. Its chiral center at position 6 may lead to enantioselective interactions, a feature absent in the target compound .
Predicted Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s CCS (132.8 Ų for [M+H]+) is smaller than its 5,7-difluoro analog (estimated higher due to aromatic fluorination), suggesting a more compact structure .
- Solubility: No direct data are available, but the 4-methoxy analog (CAS 1217445-49-2) with a polar methoxy group shows improved aqueous solubility compared to methyl- or chloro-substituted derivatives .
Biological Activity
3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
The compound has the following chemical properties:
- Common Name: 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride
- CAS Number: 2375273-63-3
- Molecular Weight: 233.68 g/mol
Synthesis Overview
The synthesis typically involves multiple steps starting from indene derivatives. Key steps include:
- Fluorination using agents like diethylaminosulfur trifluoride (DAST).
- Amination to introduce the amine group.
- Formation of Hydrochloride Salt by adding hydrochloric acid .
Antimicrobial Properties
Research indicates that 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride exhibits notable antimicrobial activity. It has been tested against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 50 µg/mL |
These values suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that the compound possesses anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.9 |
| A549 (Lung Cancer) | 12.3 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets related to cancer progression .
The biological activity of 3,3-Difluoro-2,2-dimethyl-1H-inden-1-amine;hydrochloride is believed to be mediated through its interaction with various enzymes and receptors:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Receptor Modulation: It may bind to specific receptors, altering their signaling pathways and leading to reduced cell viability in cancer cells .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy Study: A recent study evaluated its effectiveness against antibiotic-resistant strains of bacteria, demonstrating significant inhibition comparable to standard antibiotics like ceftriaxone.
- Cytotoxicity Assessment: Research involving human cancer cell lines indicated that the compound's cytotoxic effects were dose-dependent, with lower concentrations being less effective in inducing apoptosis compared to higher doses.
Q & A
Q. What are the recommended synthetic routes for 3,3-difluoro-2,2-dimethyl-1H-inden-1-amine hydrochloride, and how do reaction conditions influence regioselectivity?
A six-step synthesis protocol involving Friedel–Crafts acylation and hydrogenation has been optimized for structurally related indenamine hydrochlorides. For example, regioselective Friedel–Crafts acetylation of N-protected intermediates with acetyl chloride (neat conditions) avoids halogenated solvents while achieving >90% regioselectivity . Key variables include temperature (0–25°C for acylation), catalyst choice (e.g., AlCl₃ vs. FeCl₃), and protecting group strategies (e.g., tert-butyloxycarbonyl [Boc] groups to prevent amine oxidation). Post-functionalization via hydrogenation (H₂/Pd-C, 50 psi) ensures saturation of the indene backbone .
Q. How can researchers validate the purity and structural integrity of this compound?
Standard characterization methods include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., difluoro and dimethyl groups). For example, ¹⁹F NMR typically shows two distinct peaks for geminal difluoro groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄ClF₂N: calc. 249.08, observed 249.07) .
- Melting Point Analysis : Consistency with literature values (e.g., 56–59°C for related indenone derivatives) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of HIF-2α inhibitors with similar difluoroindenamine scaffolds .
Q. What are the stability and storage recommendations for this compound?
Store under inert atmosphere (N₂/Ar) at –20°C in desiccated conditions. Hydrochloride salts are hygroscopic; prolonged exposure to moisture may degrade the amine group. Stability studies on analogous compounds (e.g., 2-aminoindane hydrochloride) show <5% decomposition after 12 months under optimal storage .
Advanced Research Questions
Q. How can conflicting regioselectivity data in Friedel–Crafts functionalization be resolved?
Discrepancies in substitution patterns (e.g., 5,6- vs. 4,5-positions) may arise from solvent polarity, protecting group bulkiness, or catalyst selection. Computational modeling (DFT) of transition states can predict regioselectivity. For example, steric maps of N-protected intermediates reveal that bulky groups (e.g., Boc) direct electrophilic attack to less hindered positions . Experimental validation via NOESY NMR or isotopic labeling (e.g., ¹³C-acetyl chloride) is recommended .
Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?
- In vitro binding assays : Screen against targets like HIF-2α using fluorescence polarization (FP) or surface plasmon resonance (SPR). For HIF-2α, IC₅₀ values <100 nM are considered potent .
- Cellular efficacy : Use ccRCC (clear cell renal cell carcinoma) cell lines (e.g., 786-O) to assess hypoxia-response element (HRE) suppression via luciferase reporter assays .
- Metabolic stability : Liver microsome assays (human/rodent) to measure intrinsic clearance (Clint). Fluorination often enhances metabolic resistance, as seen in PT2385 analogs .
Q. How do structural modifications (e.g., fluorination) impact physicochemical properties?
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Q. Are there computational tools to predict this compound’s environmental impact or toxicity?
Use QSAR models (e.g., EPA’s EPI Suite) to estimate biodegradation (BIOWIN <3.0 suggests persistence) or ecotoxicity (LC₅₀ for Daphnia magna). Fluorinated amines often exhibit moderate aquatic toxicity (EC₅₀ ~10 mg/L) .
Methodological Notes
- Synthesis Optimization : Replace halogenated solvents with ethyl acetate or acetonitrile to improve sustainability without sacrificing yield .
- Crystallography : Co-crystallize with target proteins (e.g., HIF-2α PAS-B domain) to guide structure-activity relationship (SAR) studies .
- Contradictory Data : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals in crowded spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
